Milnamide A

Catalog No.
S632915
CAS No.
M.F
C31H46N4O4
M. Wt
538.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milnamide A

Product Name

Milnamide A

IUPAC Name

(E)-4-[[3,3-dimethyl-2-[(2,4,4,9-tetramethyl-1,3-dihydropyrido[3,4-b]indole-3-carbonyl)amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

Molecular Formula

C31H46N4O4

Molecular Weight

538.7 g/mol

InChI

InChI=1S/C31H46N4O4/c1-18(2)22(16-19(3)29(38)39)35(11)28(37)25(30(4,5)6)32-27(36)26-31(7,8)24-20-14-12-13-15-21(20)34(10)23(24)17-33(26)9/h12-16,18,22,25-26H,17H2,1-11H3,(H,32,36)(H,38,39)/b19-16+

InChI Key

DTDKDYCVVOKSAV-KNTRCKAVSA-N

Synonyms

milnamide A

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1C(C2=C(CN1C)N(C3=CC=CC=C32)C)(C)C

Isomeric SMILES

CC(C)C(/C=C(\C)/C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1C(C2=C(CN1C)N(C3=CC=CC=C32)C)(C)C

The biosynthesis of Milnamide A represents a sophisticated example of hybrid polyketide-peptide natural product assembly [1] [2]. Current evidence strongly suggests that Milnamide A is produced through a modular polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic machinery, characteristic of many marine sponge-derived secondary metabolites [1] [3] [4]. This hybrid biosynthetic approach enables the incorporation of both polyketide-derived carbon frameworks and peptidyl components into a single molecular structure [3] [5].

The proposed biosynthetic route involves a complex assembly line where individual modules are responsible for specific structural modifications. The PKS modules facilitate the stepwise assembly of polyketide chains through iterative decarboxylative Claisen condensation reactions, while NRPS modules are responsible for amino acid activation, modification, and incorporation [1] [2]. The high degree of methylation observed in Milnamide A structure suggests extensive involvement of methyltransferase activities throughout the biosynthetic process [6] [7].

Marine sponge-associated microorganisms demonstrate remarkable capacity for assembling complex biosynthetic machinery necessary for secondary metabolite production, particularly polyketides, which represent the most pharmaceutically important class of marine natural products [2] [3]. The sophisticated molecular architecture of Milnamide A, featuring a tetrahydro-β-carboline residue linked to unusual amino acid components, indicates a highly evolved biosynthetic system capable of generating structural diversity through module permutation and domain modification [7] [8].

Amino Acid Precursors

The biosynthesis of Milnamide A relies on several key amino acid precursors that undergo substantial modification during the assembly process. Tryptophan serves as the fundamental precursor for the tetrahydro-β-carboline core structure [9] [10] [11]. The conversion of tryptophan to the β-carboline framework occurs through a Pictet-Spengler condensation reaction, where tryptophan condenses with an appropriate aldehyde or ketone to form the characteristic tricyclic structure [10] [12] [13] [14].

Valine represents another critical amino acid precursor, particularly in the formation of the tert-leucine residue component [15] [16]. The conversion of valine-derived intermediates to tert-leucine involves enzymatic modifications of the branched-chain amino acid pathway [17] [18] [19]. Leucine dehydrogenase enzymes demonstrate the capacity to catalyze the reductive amination of trimethylpyruvate to generate L-tert-leucine with high enantioselectivity [17] [18] [20].

The extensive methylation pattern observed in Milnamide A indicates multiple N-methylation events during biosynthesis [6] [7]. These methylation reactions are typically catalyzed by S-adenosylmethionine-dependent methyltransferases that introduce methyl groups at nitrogen centers of amino acid residues [10] [11]. The presence of N-methyl groups significantly influences the biological activity and structural conformation of the final peptide product [6] [21].

Additional amino acid precursors may contribute to the biosynthetic pathway through transamination reactions and amino acid interconversion processes. The branched-chain amino acid aminotransferase systems can facilitate the conversion between various leucine, isoleucine, and valine derivatives [17] [22], providing metabolic flexibility in precursor availability for the biosynthetic machinery.

Microbial Symbiont Contribution to Synthesis

The production of Milnamide A is intrinsically linked to the complex microbial symbiotic relationships within marine sponges [23] [24] [25]. Marine sponges harbor dense and diverse microbial communities that constitute up to one-third of the animal's biomass, representing remarkable ecological and biotechnological importance [24] [25]. These sponge-associated microorganisms possess sophisticated biosynthetic capabilities for producing structurally complex secondary metabolites [23] [26] [27].

Bacterial symbionts within the marine sponge Auletta species are responsible for the biosynthesis of Milnamide A and related compounds [28] [23] [29]. The microbial communities associated with marine sponges typically include representatives from over 25 bacterial phyla, with particular enrichment in Proteobacteria, Actinobacteria, and specialized sponge-specific lineages such as Poribacteria [24] [25] [2]. These symbiotic bacteria have evolved specialized metabolic pathways for the production of bioactive compounds that serve as chemical defenses for the host sponge [23] [26].

The host-symbiont relationship represents a mutualistic association where the sponge provides a stable microenvironment and nutrients for the bacterial community, while the symbionts contribute chemical defense compounds and potentially participate in nutrient cycling processes [24] [30] [25]. The production of cytotoxic metabolites like Milnamide A enables the sessile sponge host to compete effectively for space and deter predation in densely populated marine environments [23] [26].

Metagenomic analyses of sponge-associated microbial communities have revealed extensive biosynthetic gene clusters encoding polyketide synthases and nonribosomal peptide synthetases [1] [2] [3] [4]. These studies demonstrate that the genetic machinery for secondary metabolite production is predominantly bacterial in origin, supporting the hypothesis that microbial symbionts are the true producers of bioactive compounds isolated from marine sponges [1] [2] [31].

Enzymatic Systems Involved in Production

The biosynthesis of Milnamide A requires a sophisticated array of enzymatic systems working in coordinated fashion to assemble the complex molecular structure. Adenylation domains within NRPS modules play crucial roles in amino acid substrate recognition and activation [1] [4]. These domains demonstrate high specificity for their cognate amino acid substrates and catalyze the ATP-dependent formation of aminoacyl-adenylate intermediates, which are subsequently transferred to peptidyl carrier protein domains for further processing [1] [4].

Ketoacyl synthases represent the core condensation engines of polyketide biosynthesis, catalyzing the decarboxylative Claisen condensation reactions that extend the growing polyketide chain [2] [3]. These enzymes demonstrate remarkable structural diversity and substrate specificity, enabling the incorporation of diverse building blocks including methylmalonyl-CoA, malonyl-CoA, and other CoA-derived precursors [3] [5]. The presence of multiple ketoacyl synthase domains in the Milnamide A biosynthetic pathway facilitates the assembly of the complex carbon framework [2].

Methyltransferases are essential for introducing the multiple N-methyl groups characteristic of Milnamide A structure [10] [11]. These S-adenosylmethionine-dependent enzymes catalyze the transfer of methyl groups to nitrogen centers of amino acid residues and peptide intermediates [10]. The timing and specificity of methylation reactions are critical for proper folding and biological activity of the final peptide product [21] [11].

Leucine dehydrogenases contribute to the biosynthesis of the unusual tert-leucine residue through NADH-dependent reductive amination of trimethylpyruvate [17] [18] [19] [20]. These enzymes demonstrate high stereoselectivity and can achieve excellent conversion rates under optimized conditions [18] [20] [32]. Recent advances in leucine dehydrogenase engineering have significantly improved the efficiency of L-tert-leucine production through directed evolution and semi-rational design approaches [19] [20].

Additional enzymatic systems including reductases, oxidases, and tailoring enzymes contribute to the post-assembly modification and maturation of Milnamide A. P450 monooxygenases may be involved in oxidative modifications, while various reductases ensure proper stereochemical configuration of the final product [33] [3]. Thioesterase domains facilitate product release from the biosynthetic machinery through cyclization or hydrolysis reactions, determining the final structural configuration of the peptide product [3] [5].

XLogP3

2.7

Dates

Last modified: 07-20-2023

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